

Minalrestat: A Technical Guide to Its Physicochemical Properties for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Minalrestat	
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An In-depth Examination of the Core Physicochemical Characteristics of the Aldose Reductase Inhibitor, **Minalrestat** (ARI-509), for application in drug development and scientific research.

This technical guide provides a comprehensive overview of the physicochemical properties of **Minalrestat**, a potent and orally active aldose reductase inhibitor. The information contained herein is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant biological pathways and experimental workflows.

Core Physicochemical Properties

Minalrestat, also known as ARI-509, is a spiro-hydantoin derivative that has been investigated for its potential in managing diabetic complications. A precise understanding of its physicochemical properties is fundamental for formulation development, pharmacokinetic studies, and interpreting its biological activity.

Quantitative Data Summary

The following table summarizes the known physicochemical properties of **Minalrestat**. It is important to note that while some properties have been computationally predicted, specific



experimental data for melting point, boiling point, and pKa are not readily available in the public domain and would require experimental determination.

Property	Value	Source
IUPAC Name	2-(4-bromo-2-fluorobenzyl)-6-fluoro-1H-spiro[isoquinoline-4,3'-pyrrolidine]-1,2',3,5'(2H)-tetraone	[1]
Chemical Formula	C19H11BrF2N2O4	[1]
Molecular Weight	449.21 g/mol	[1]
Water Solubility	Data not available	-
Melting Point	Data not available	-
Boiling Point	Data not available	-
рКа	Data not available	-
logP (computed)	2.1	[2]
Solubility (in DMSO)	45 mg/mL (100.18 mM)	[3]

Experimental Protocols

The determination of the physicochemical properties of a drug candidate like **Minalrestat** is crucial for its development. Below are detailed methodologies for key experiments that can be employed to ascertain these properties.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:



- An excess amount of Minalrestat is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clean vial.
- The vial is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After agitation, the suspension is allowed to stand to permit the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.22 μm PVDF) to remove any undissolved particles.
- The concentration of **Minalrestat** in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- The experiment should be performed in triplicate to ensure the reliability of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

- A known amount of Minalrestat is dissolved in a suitable solvent mixture (e.g., watermethanol) to ensure complete dissolution.
- The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in the solution.
- The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.
- The pH of the solution is recorded after each incremental addition of the titrant.
- A titration curve is generated by plotting the pH against the volume of titrant added.
- The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is ionized.[1]



Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

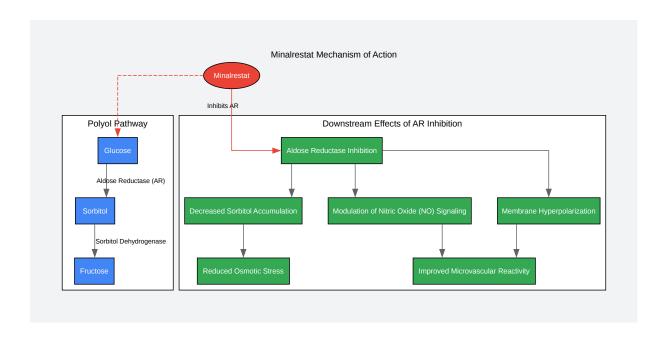
Methodology:

- Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.
- A known, non-saturating amount of Minalrestat is dissolved in one of the phases (typically the one in which it is more soluble).
- The two phases are combined in a sealed container and agitated until equilibrium is reached (e.g., 24 hours at a constant temperature).
- The mixture is then centrifuged to ensure complete separation of the two phases.
- Aliquots are carefully taken from both the n-octanol and the aqueous layers.
- The concentration of **Minalrestat** in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of **Minalrestat** and a typical experimental workflow for its analysis.

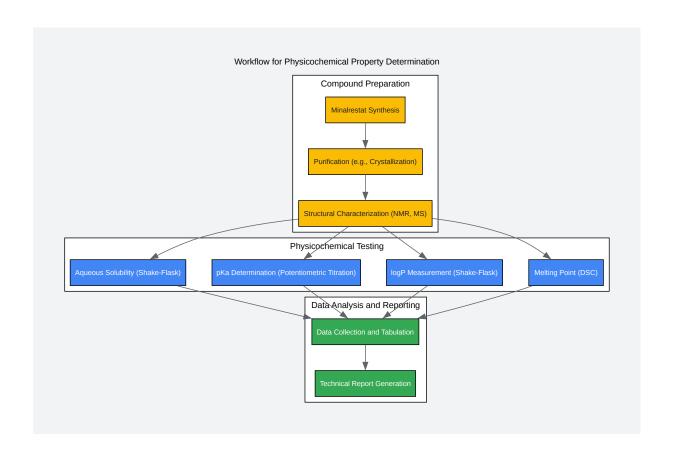




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Caption: Mechanism of Minalrestat as an aldose reductase inhibitor in the polyol pathway.





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Caption: A generalized experimental workflow for determining the physicochemical properties of **Minalrestat**.



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- To cite this document: BenchChem. [Minalrestat: A Technical Guide to Its Physicochemical Properties for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677142#physicochemical-properties-of-minalrestat-for-research]

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